molecular formula C22H24F3NO3 B3057246 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester CAS No. 78050-80-3

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester

Cat. No.: B3057246
CAS No.: 78050-80-3
M. Wt: 407.4 g/mol
InChI Key: ADRLFQYAAGFRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester is a useful research compound. Its molecular formula is C22H24F3NO3 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-, ethyl ester (CAS No. 78050-80-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24F3NO3 with a molecular weight of 407.4 g/mol. Its structure includes a quinoline core modified with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24F3NO3
Molecular Weight407.4 g/mol
CAS Number78050-80-3
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate trifluoromethyl and ethyl ester functionalities into the quinoline framework. Various synthetic routes have been explored to optimize yield and purity while ensuring the retention of biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit notable antimicrobial properties. A study demonstrated that certain analogues showed enhanced antibacterial activity against various strains of bacteria. The presence of specific substituents at the 5-position on the quinoline ring was found to significantly influence potency. For instance, compounds with a cyclopropyl group at N1 exhibited higher in vitro efficacy compared to those with an ethyl group .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied. In particular, compounds similar to 3-quinolinecarboxylic acid displayed promising activity against resistant strains of Plasmodium falciparum. The structure-activity relationship studies revealed that modifications at the 3-position were critical for maintaining potency against both CQ-R and CQ-S strains .

CompoundEC50 (μM) against K1 strainEC50 (μM) against 3D7 strain
Ethyl ester analog~0.25~0.25
Control compound>10>10

Cytotoxicity and Safety

While exploring the biological activities, it is crucial to evaluate cytotoxicity. Preliminary studies suggest that some derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Case Studies

  • Antibacterial Efficacy : A series of studies evaluated various quinoline derivatives for their antibacterial properties. Compounds with specific alkyl substitutions demonstrated enhanced activity against gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents .
  • Antimalarial Potency : In a comparative study involving multiple quinolone analogues, one derivative exhibited a significantly lower EC50 value than standard treatments like mefloquine against resistant P. falciparum strains . This finding underscores the potential for developing new antimalarial therapies based on this compound's structure.

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO3/c1-5-29-20(28)17-12(2)26-15-10-21(3,4)11-16(27)19(15)18(17)13-8-6-7-9-14(13)22(23,24)25/h6-9,18,26H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRLFQYAAGFRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999296
Record name Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78050-80-3
Record name 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078050803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-5-oxo-4-(2-(trifluor omethyl)phenyl)-2,7,7-trimethyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.